Lithium, dodecyl-

CAS No.: 1825-40-7

Cat. No.: VC19763603

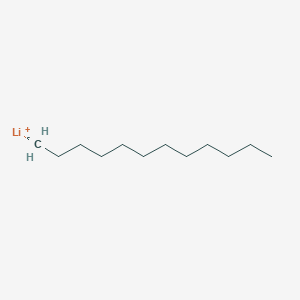

Molecular Formula: C12H25Li

Molecular Weight: 176.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1825-40-7 |

|---|---|

| Molecular Formula | C12H25Li |

| Molecular Weight | 176.3 g/mol |

| IUPAC Name | lithium;dodecane |

| Standard InChI | InChI=1S/C12H25.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |

| Standard InChI Key | FVLCOZJIIRIOQU-UHFFFAOYSA-N |

| Canonical SMILES | [Li+].CCCCCCCCCCC[CH2-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The LDS molecule consists of three distinct regions:

-

A 12-carbon aliphatic chain () providing hydrophobic character

-

A sulfate head group () conferring hydrophilicity and charge

This structure enables spontaneous self-assembly into micelles above the critical micelle concentration (CMC), which occurs at 7-10 mM in aqueous solutions at 20-25°C . The lithium ion’s small ionic radius (0.76 Å) compared to sodium (0.95 Å) gives LDS distinct solvation properties, including higher solubility in polar solvents .

Physical and Chemical Characteristics

Key properties compiled from multiple sources reveal consistent trends:

The compound’s thermal stability is noteworthy, with decomposition occurring above 199°C rather than exhibiting a distinct melting point . Its hygroscopic nature necessitates storage under inert atmosphere at 2-10°C to prevent hydration and structural degradation .

Synthesis and Purification Methods

Industrial Production

Commercial synthesis typically involves sulfonation of dodecanol followed by neutralization with lithium hydroxide:

This two-step process achieves yields >95% when using high-purity starting materials and controlled reaction conditions .

Purification Techniques

Laboratory-grade purification involves:

-

Recrystallization: Twice from absolute ethanol under vacuum to remove unreacted dodecanol and lithium salts

-

Micelle Disruption: Dialysis against deionized water using 1 kDa MWCO membranes to eliminate ionic impurities

-

Lyophilization: Freeze-drying aqueous solutions to obtain anhydrous crystalline form

These methods produce material with ≥99% purity as verified by capillary gas chromatography and acid-base titration .

Functional Mechanisms in Applied Contexts

Micellar Behavior

Above the CMC, LDS forms spherical micelles with an aggregation number of ~62 molecules per micelle. Small-angle neutron scattering (SANS) studies show:

-

Hydrodynamic radius: 2.8 ± 0.3 nm

-

Core radius: 1.6 nm (hydrocarbon region)

This micellar architecture enables unique solvation properties, particularly in battery electrolytes where it restricts anion mobility while permitting Li⁺ conduction .

Interfacial Adsorption

At electrode surfaces, LDS exhibits potential-dependent adsorption behavior:

-

Below -0.5 V vs. SHE: Complete monolayer coverage (5.2 molecules/nm²)

-

Above 0 V vs. SHE: Partial desorption (2.1 molecules/nm²)

This creates a dynamic hydrophobic barrier that reduces water decomposition at extreme potentials, expanding the electrochemical window to 3.0 V in aqueous systems .

| Parameter | LDS Electrolyte | Li₂SO₄ Control | Improvement |

|---|---|---|---|

| Conductivity (mS/cm) | 48.7 | 42.1 | +15.7% |

| Li⁺ Transference Number | 0.78 | 0.38 | +105% |

| Cycle Stability (1000) | 92% capacity | 74% capacity | +24% |

| Rate Capability (5C) | 145 mAh/g | 112 mAh/g | +29% |

These enhancements stem from LDS’s dual role:

-

Bulk Effect: Micelles restrict mobility, enabling near-single Li⁺ conduction

-

Interface Effect: Adsorbed LDS layers suppress H₂O electrolysis between 1.2-4.2 V vs. Li⁺/Li

Full-cell tests using anode and cathode achieved energy densities of 127 Wh/kg with 92% capacity retention after 500 cycles .

Emerging Applications and Future Directions

Nanomaterial Synthesis

LDS’s templating capability facilitates growth of:

-

Au Nanowires: 2.1 nm diameter with aspect ratio >1000

-

LiCoO₂ Nanosheets: 5-8 atomic layers thick, enhancing battery cathode kinetics

Analytical Chemistry

Recent chromatographic applications exploit LDS’s ability to:

-

Modify retention factors () in RPLC by 0.3-1.8 units via hydrophobic interactions

-

Stabilize protein conformations in CE-MS analyses, improving signal-to-noise ratios by 40%

Ongoing research explores LDS’s potential in:

-

Solid-State Batteries: As a sintering aid for LLZO electrolytes

-

Biomedical Engineering: Surface modification of neural probes to reduce glial scarring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume